3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid is a synthetic organic compound with the molecular formula and a molecular weight of approximately 340.8 g/mol. It is characterized by a complex structure that includes an isoquinoline moiety, a benzoic acid functional group, and a chlorinated aromatic ring. This compound is often referred to by its synonym, UK-356202, and is recognized for its potential biological activities, particularly in the context of cancer research and therapeutic applications .
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.
3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid has been studied primarily for its role as an inhibitor of urokinase-type plasminogen activator, an enzyme involved in cancer metastasis. By inhibiting this enzyme, the compound may reduce tumor cell invasion and migration, making it a candidate for cancer therapy, particularly in cancers with high urokinase-type plasminogen activator activity such as breast and pancreatic cancers .
The synthesis of 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid typically involves several steps:
These steps may require specific catalysts, solvents, and reaction conditions to optimize yield and purity .
The primary applications of 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid include:
Interaction studies have shown that 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid selectively binds to urokinase-type plasminogen activator. This interaction inhibits the enzyme's activity, thereby preventing the conversion of plasminogen to plasmin. Such studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects .
Several compounds share structural similarities with 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(4-chloro-1-guanidinoisoquinolin-7-yl)benzoic acid | Guanidine instead of diaminomethylideneamino | May exhibit different biological activities due to guanidine's properties |
3-(9-chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid | Dihydroisoquinoline core | Potentially different pharmacokinetics and bioactivity |
4-(4-chlorophenyl)-2-methylthiazole | Similar halogenated aromatic structure | Different target interactions compared to isoquinoline derivatives |
These compounds highlight the unique structural features of 3-[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]benzoic acid that contribute to its specific biological activities and potential therapeutic applications .